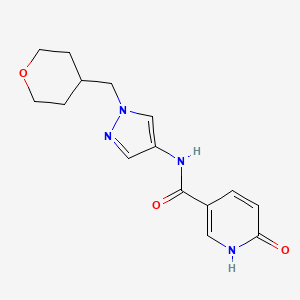
2-(Carbamimidoylsulfanyl)ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Carbamimidoylsulfanyl)ethan-1-ol is an organic compound with the molecular formula C3H8N2OS It is characterized by the presence of a carbamimidoyl group attached to a sulfanyl group, which is further connected to an ethan-1-ol moiety
Wissenschaftliche Forschungsanwendungen
2-(Carbamimidoylsulfanyl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Safety and Hazards
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Carbamimidoylsulfanyl)ethan-1-ol can be achieved through several methods. One common approach involves the reaction of thiourea with 2-chloroethanol under basic conditions. The reaction proceeds as follows:
Thiourea and 2-chloroethanol Reaction: Thiourea reacts with 2-chloroethanol in the presence of a base such as sodium hydroxide to form this compound.
Reaction Conditions: The reaction is typically carried out at room temperature with continuous stirring. The product is then purified through recrystallization or distillation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled conditions. The use of automated systems ensures consistent quality and yield of the product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Carbamimidoylsulfanyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbamimidoyl group to an amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Wirkmechanismus
The mechanism of action of 2-(Carbamimidoylsulfanyl)ethan-1-ol involves its interaction with specific molecular targets. The carbamimidoyl group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially inhibiting their activity. The sulfanyl group may also participate in redox reactions, affecting cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Carbamimidoylsulfanyl)ethanesulfonic acid: Similar structure but with a sulfonic acid group.
2-(Carbamimidoylsulfanyl)ethanamine: Similar structure but with an amine group instead of a hydroxyl group.
Uniqueness
2-(Carbamimidoylsulfanyl)ethan-1-ol is unique due to the presence of both a hydroxyl group and a carbamimidoyl group, which allows it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a versatile compound in various applications.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-(Carbamimidoylsulfanyl)ethan-1-ol involves the reaction of ethylene oxide with thiourea followed by hydrolysis of the resulting intermediate.", "Starting Materials": [ "Ethylene oxide", "Thiourea", "Water", "Hydrochloric acid" ], "Reaction": [ "Add thiourea to a solution of ethylene oxide in water", "Heat the mixture to 80-90°C for 4-6 hours", "Cool the reaction mixture and add hydrochloric acid to adjust the pH to 1-2", "Extract the product with ether", "Wash the ether layer with water and dry over anhydrous sodium sulfate", "Distill the ether to obtain 2-(Carbamimidoylsulfanyl)ethan-1-ol" ] } | |
CAS-Nummer |
2986-29-0 |
Molekularformel |
C3H9BrN2OS |
Molekulargewicht |
201.09 g/mol |
IUPAC-Name |
2-hydroxyethyl carbamimidothioate;hydrobromide |
InChI |
InChI=1S/C3H8N2OS.BrH/c4-3(5)7-2-1-6;/h6H,1-2H2,(H3,4,5);1H |
InChI-Schlüssel |
ZQNZNOCKUSGRAL-UHFFFAOYSA-N |
SMILES |
C(CSC(=N)N)O |
Kanonische SMILES |
C(CSC(=N)N)O.Br |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}pyrrolidine-1-sulfonamide](/img/structure/B2550440.png)
![methyl 4-[(1E)-3-(furan-2-yl)-3-oxoprop-1-en-1-yl]benzoate](/img/structure/B2550441.png)

![1-(4-{4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}piperazin-1-yl)-2-phenoxypropan-1-one](/img/structure/B2550445.png)
![cyclobutyl(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone](/img/structure/B2550447.png)
![(4-(dimethylamino)phenyl)(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)methanone](/img/structure/B2550448.png)
![2-[3-(benzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-(4-bromo-3-methylphenyl)acetamide](/img/structure/B2550450.png)
![4-chloro-N-[2-(3-{[(3-methylphenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide](/img/structure/B2550451.png)
![(E)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-naphthamide](/img/structure/B2550452.png)

![6-({[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-[(furan-2-yl)methyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2550456.png)

